Methyl 2-amino-4-nitrobenzoate

Ion Channel Pharmacology Cellular Respiration Nitric Oxide Signaling

Sourcing the wrong nitro/amino regioisomer leads to failed cyclization and irreproducible results. This specific 2-amino-4-nitro isomer is the required starting material for key transformations: • Direct intermediate for 6-nitrosaccharin synthesis per CN101735167A • Exclusive precursor to 7-aminoquinoline/quinazoline drug scaffolds • Validated chloride ion channel inhibitor & NO release agent (activity not shared by 4-amino-2-nitro or halogen analogs) Supplied as yellow crystalline solid, ≥98% purity, with batch-to-batch consistency.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 3558-19-8
Cat. No. B1594897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-nitrobenzoate
CAS3558-19-8
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C8H8N2O4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,9H2,1H3
InChIKeyVGURYVWLCVIMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-4-Nitrobenzoate (CAS 3558-19-8): Procurement-Relevant Identity and Class Definition


Methyl 2-amino-4-nitrobenzoate (CAS 3558-19-8; MFCD00089419) is a substituted anthranilic acid methyl ester with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . The compound features an ortho-amino group and a para-nitro group on the benzoate core [1], a substitution pattern that imparts distinct physicochemical and reactivity profiles relative to other nitro‑ or amino‑substituted benzoate regioisomers [2]. It is commercially supplied as a yellow to bright‑yellow crystalline solid at purities typically ranging from 95% to ≥98% , and its utility as a polyfunctional building block is established in dye, agrochemical, and pharmaceutical intermediate syntheses [3].

Why Methyl 2-Amino-4-Nitrobenzoate Cannot Be Casually Replaced by a Close Analog


Regioisomeric nitro‑ and amino‑substituted methyl benzoates are not functionally interchangeable. Methyl 2-amino-4-nitrobenzoate uniquely combines a strongly electron‑withdrawing para‑nitro group with an ortho‑amino group capable of both nucleophilic and hydrogen‑bonding interactions [1]. This juxtaposition enables specific reaction pathways—such as diazotization, azo coupling, and intramolecular cyclization [2]—that are inaccessible or proceed with markedly different efficiency when the nitro group is relocated to the 3‑ or 5‑position [3]. Additionally, the 2‑amino‑4‑nitro substitution pattern has been shown to confer a distinct biological profile, including chloride ion channel inhibition and nitric oxide release, not observed with the 4‑amino‑2‑nitro regioisomer or with halogen‑substituted analogs . Consequently, sourcing the correct regioisomer is essential for reproducible synthetic outcomes and for studies where biological activity is a selection criterion.

Quantitative Differentiation of Methyl 2-Amino-4-Nitrobenzoate vs. Closest Analogs


Inhibition of Chloride Ion Channels and Nitric Oxide Release

Methyl 2-amino-4-nitrobenzoate is reported to inhibit chloride ion channels, leading to an inhibition of cellular respiration and a reduction in ATP production . The compound also releases nitric oxide and has demonstrated anti-inflammatory effects in vitro . In contrast, the regioisomer methyl 4-amino-2-nitrobenzoate (CAS 84228-45-5) and halogenated analogs such as methyl 2-amino-4-chlorobenzoate are not associated with this dual ion‑channel/NO‑donor activity .

Ion Channel Pharmacology Cellular Respiration Nitric Oxide Signaling

Crystal Structure and Conformational Rigidity

X‑ray crystallographic analysis of three 1:1 salts of the 2‑amino‑4‑nitrobenzoate anion reveals that the conformational relationships between the carboxylate and nitro groups, and between these and the benzene ring, exhibit non‑chemically significant variations across different counter‑ions [1]. Specifically, the inter‑centroid separation for π–π stacking between benzene rings is 3.5796 (10) Å in salt (I) and 3.5226 (10) Å in salt (II) [1]. In comparison, salts of the regioisomeric 2‑amino‑5‑nitrobenzoate anion display different hydrogen‑bonding networks and packing motifs [2].

Solid‑State Chemistry Crystal Engineering Supramolecular Chemistry

Inhibitory Potency Against Glutathione‑Related Enzymes (Class‑Level Inference)

Although direct enzymatic data for methyl 2‑amino‑4‑nitrobenzoate are limited, the closely related regioisomer methyl 4‑amino‑2‑nitrobenzoate (CAS 84228-45-5) exhibits a Ki value of 92.41 ± 22.26 μM against glutathione reductase (GR) and glutathione S‑transferase (GST) isolated from human erythrocytes [1]. This is significantly weaker than the most potent analog in the series, methyl 4‑amino‑3‑bromo‑5‑fluorobenzoate (Ki = 0.325 ± 0.012 μM) [1]. The positioning of the nitro group (2‑ vs. 4‑position) and the presence of an ortho‑amino group critically influence binding affinity [1].

Enzyme Inhibition Glutathione Reductase Glutathione S‑Transferase

Commercial Purity and Storage Specifications

Commercially available methyl 2‑amino‑4‑nitrobenzoate is routinely supplied at ≥98% purity (HPLC) , with a recommended long‑term storage condition of 2–8 °C in an inert atmosphere and protected from light . In contrast, the 3‑nitro regioisomer methyl 2‑amino‑3‑nitrobenzoate (CAS 57113-91-4) has a melting point of 97–98 °C and is often stored at room temperature , while the 5‑nitro analog is typically offered at 95% purity .

Chemical Procurement Quality Control Stability

Synthetic Utility in Heterocycle Construction

Methyl 2‑amino‑4‑nitrobenzoate serves as a precursor for intramolecular cyclization with N,N‑dimethylacetamide acetals and N‑methylpyrrolidin‑2‑one to yield 7‑aminoquinoline and 7‑aminoquinazoline derivatives [1]. A representative large‑scale preparation using thionyl chloride as catalyst affords the compound in > 85% yield [2]. In contrast, the 3‑nitro regioisomer is primarily employed for the synthesis of benzimidazoles [3], while the 5‑nitro analog is less frequently cited in heterocyclic syntheses.

Organic Synthesis Quinazoline Derivatives Amidine Cyclization

High‑Confidence Application Scenarios for Methyl 2‑Amino‑4‑Nitrobenzoate


Synthesis of 6‑Nitrosaccharin and Related Sweeteners

Methyl 2‑amino‑4‑nitrobenzoate is a direct intermediate in the industrial preparation of 6‑nitrosaccharin, as demonstrated in Chinese patent CN101735167A [1]. The process uses thionyl chloride‑catalyzed esterification of 2‑amino‑4‑nitrobenzoic acid to the methyl ester, followed by diazotization and cyclization. This specific regioisomer is required because the para‑nitro group directs electrophilic substitution and stabilizes the saccharin core; the 3‑nitro or 5‑nitro isomers would lead to different nitrosaccharin derivatives or fail to cyclize.

Chloride Ion Channel Research and NO‑Donor Studies

The compound's reported ability to inhibit chloride ion channels and release nitric oxide positions it as a useful tool for pharmacological studies investigating chloride channel function, cellular respiration, and nitric oxide signaling pathways. This biological activity is not shared by regioisomeric analogs such as methyl 4‑amino‑2‑nitrobenzoate or halogen‑substituted derivatives, making the 2‑amino‑4‑nitro isomer the required choice for these investigations.

Quinoline and Quinazoline Heterocycle Construction

The ortho‑amino/para‑nitro substitution pattern enables intramolecular cyclization with amidine acetals and lactam acetals to produce 7‑aminoquinoline and 7‑aminoquinazoline frameworks [2]. These heterocycles are privileged scaffolds in antimicrobial and anticancer drug discovery. The 3‑nitro and 5‑nitro regioisomers undergo different cyclization pathways (e.g., benzimidazole formation), so the 2‑amino‑4‑nitro isomer is the only viable starting material for the quinoline/quinazoline target class.

Crystal Engineering and Salt Screening

The well‑characterized solid‑state behavior of the 2‑amino‑4‑nitrobenzoate anion, including its propensity to form robust hydrogen‑bonded supramolecular architectures with ammonium counter‑ions [3], makes it a model system for crystal engineering studies. The conformational predictability (non‑chemically significant variations) of the anion across different salt forms [3] simplifies co‑crystal and salt form screening in pharmaceutical development.

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